molecular formula C15H21N3O6 B8030051 Imidodicarbonic acid, 2-(3-nitro-2-pyridinyl)-, 1,3-bis(1,1-dimethylethyl) ester

Imidodicarbonic acid, 2-(3-nitro-2-pyridinyl)-, 1,3-bis(1,1-dimethylethyl) ester

Cat. No.: B8030051
M. Wt: 339.34 g/mol
InChI Key: SDKVOBASBFCVML-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Imidodicarbonic acid, 2-(3-nitro-2-pyridinyl)-, 1,3-bis(1,1-dimethylethyl) ester is a chemical compound with the molecular formula C15H21N3O6 and a molecular weight of 339.34 g/mol . This compound is primarily used for research purposes and is known for its unique structural properties, which include a nitro group attached to a pyridine ring and two tert-butyl ester groups.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Imidodicarbonic acid, 2-(3-nitro-2-pyridinyl)-, 1,3-bis(1,1-dimethylethyl) ester typically involves the following steps:

    Starting Materials: The synthesis begins with 3-nitropyridin-2-amine as the starting material.

    Protection of Amino Group: The amino group is protected using di-tert-butyl dicarbonate ((BOC)2O) in the presence of a catalytic amount of 4-dimethylaminopyridine (DMAP) in tetrahydrofuran (THF) at 90°C for 1 hour.

    Workup: The reaction mixture is cooled, quenched with water, and extracted with ethyl acetate (EtOAc). The organic layer is dried over magnesium sulfate (MgSO4) and concentrated under reduced pressure.

    Formation of Ester: The resulting yellow oil is mixed with methanol and potassium carbonate (K2CO3) and stirred at 60°C for 1 hour. After cooling, the mixture is acidified with hydrochloric acid (HCl) and extracted with EtOAc. The organic layer is dried and concentrated.

    Purification: The crude product is purified by column chromatography using a gradient of EtOAc and n-hexane to yield the final product as a yellow solid.

Industrial Production Methods

While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis process. This includes optimizing reaction conditions, using larger reactors, and ensuring proper safety and environmental controls.

Chemical Reactions Analysis

Types of Reactions

Imidodicarbonic acid, 2-(3-nitro-2-pyridinyl)-, 1,3-bis(1,1-dimethylethyl) ester can undergo various chemical reactions, including:

    Oxidation: The nitro group can be reduced to an amino group under appropriate conditions.

    Substitution: The ester groups can be hydrolyzed to form the corresponding carboxylic acids.

    Reduction: The nitro group can be reduced to an amine using reducing agents like hydrogen gas in the presence of a catalyst.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide (H2O2) or other oxidizing agents.

    Substitution: Acidic or basic hydrolysis using HCl or NaOH.

    Reduction: Hydrogen gas (H2) with a palladium catalyst (Pd/C).

Major Products

    Oxidation: Formation of nitro derivatives.

    Substitution: Formation of carboxylic acids.

    Reduction: Formation of amine derivatives.

Scientific Research Applications

Imidodicarbonic acid, 2-(3-nitro-2-pyridinyl)-, 1,3-bis(1,1-dimethylethyl) ester has several scientific research applications :

    Chemistry: Used as a reagent in organic synthesis for the preparation of various derivatives.

    Biology: Studied for its potential biological activities due to the presence of the nitro group.

    Medicine: Investigated for its potential pharmacological properties.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of Imidodicarbonic acid, 2-(3-nitro-2-pyridinyl)-, 1,3-bis(1,1-dimethylethyl) ester involves its interaction with molecular targets and pathways . The nitro group can undergo reduction to form reactive intermediates that interact with biological molecules. The ester groups can be hydrolyzed to release active carboxylic acids, which can further participate in biochemical reactions.

Comparison with Similar Compounds

Similar Compounds

    N,N-Bis-Boc-3-Nitro-pyridin-2-ylamine: Similar structure with different protective groups.

    3-Nitropyridin-2-amine: Lacks the ester groups but contains the nitro-pyridine core.

    Di-tert-butyl dicarbonate: Used as a protecting group in organic synthesis.

Uniqueness

Imidodicarbonic acid, 2-(3-nitro-2-pyridinyl)-, 1,3-bis(1,1-dimethylethyl) ester is unique due to its combination of a nitro group, pyridine ring, and two tert-butyl ester groups. This unique structure imparts specific chemical reactivity and potential biological activity, making it valuable for research and development in various scientific fields.

Properties

IUPAC Name

tert-butyl N-[(2-methylpropan-2-yl)oxycarbonyl]-N-(3-nitropyridin-2-yl)carbamate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H21N3O6/c1-14(2,3)23-12(19)17(13(20)24-15(4,5)6)11-10(18(21)22)8-7-9-16-11/h7-9H,1-6H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SDKVOBASBFCVML-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)N(C1=C(C=CC=N1)[N+](=O)[O-])C(=O)OC(C)(C)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H21N3O6
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

339.34 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.